Methyl 2-[(3-chloropropanoyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOXUCRJSRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380497 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-76-9 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 2-Aminobenzoate
- Reagents : 2-Aminobenzoic acid, methanol, catalytic sulfuric acid.
- Conditions : Reflux at 65–70°C for 4–6 hours under acidic conditions.
- Workup : Neutralization, solvent removal, and recrystallization from ethanol/water.
- Yield : ~85–90% (based on analogous esterifications).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 105–107°C (lit.) |
| Molecular Formula | C₈H₉NO₂ |
| Purity | ≥98% (by HPLC) |
Acylation with 3-Chloropropanoyl Chloride
- Reagents : Methyl 2-aminobenzoate, 3-chloropropanoyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Stir at 0–5°C (ice bath), add acyl chloride dropwise, then warm to room temperature for 12–18 hours.
- Workup : Wash with dilute HCl, sodium bicarbonate, brine; dry and concentrate.
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization.
- Yield : ~75–80% (estimated from similar amidation reactions).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq.) |
| Characterization | ¹H NMR (CDCl₃): δ 8.2 (s, 1H, NH), 7.8–7.6 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.7 (t, 2H, ClCH₂), 2.8 (t, 2H, COCH₂) |
Alternative Routes
One-Pot Esterification-Acylation
A sequential one-pot method may reduce purification steps:
- Esterification of 2-aminobenzoic acid in methanol/H₂SO₄.
- Direct acylation by adding 3-chloropropanoyl chloride and TEA post-esterification.
Advantages : Higher atom economy; Disadvantages : Lower yield due to competing side reactions.
Solid-Phase Synthesis
Using polymer-supported reagents (e.g., PS-TEA) to facilitate easier isolation.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Two-Step Classical | High purity, scalability | Multiple purification steps |
| One-Pot | Time-efficient | Moderate yield |
| Solid-Phase | Easy workup | Higher cost |
Industrial Scalability
The two-step method is most viable for large-scale production, mirroring industrial protocols for analogous compounds (e.g., chlorantraniliprole intermediates). Key considerations include:
- Cost : Bulk sourcing of 3-chloropropanoyl chloride.
- Waste Management : Recycling DCM and neutralizing acidic byproducts.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: 2-[(3-chloropropanoyl)amino]benzoic acid.
Reduction Products: Methyl 2-[(3-hydroxypropanoyl)amino]benzoate.
Scientific Research Applications
Methyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 2-[(3-chloropropanoyl)amino]benzoate
- CAS : 37795-76-9
- Formula: C₁₁H₁₂ClNO₃
- Molecular Weight : 241.67 g/mol
- Melting Point : 94 °C .
Structural Features: This compound consists of a benzoate ester core substituted at the ortho-position with a 3-chloropropanoylamino group. The chlorinated acyl chain introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Comparison with Structurally Similar Compounds
Triazine-Substituted Methyl Benzoate Derivatives
Example Compounds :
- Methyl 3-[[4-(3-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate (5d)
- Methyl 3-[[4-(2-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate (5e) .
| Property | Target Compound | Compound 5d/5e |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₃ | C₂₃H₁₇ClN₄O₄ |
| Molecular Weight | 241.67 | ~460.86 |
| Melting Point | 94 °C | 151.5–156 °C |
| Key Functional Groups | Ester, amide, chloro | Triazine, ester, amide, aryl ethers |
| Synthetic Complexity | Likely single-step acylation | Multi-step nucleophilic substitutions (3 steps) |
| Applications | Not specified | Intermediate for agrochemicals/pharmaceuticals |
Key Differences :
- Stability : The triazine derivatives exhibit higher melting points (~150–156 °C) due to rigid triazine cores and extensive π-stacking , whereas the target compound’s simpler structure results in a lower melting point (94 °C).
- Synthesis: The target compound likely forms via direct acylation of methyl anthranilate with 3-chloropropanoyl chloride. In contrast, 5d/5e require sequential substitutions on a trichlorotriazine scaffold, involving phenols and amines under controlled temperatures .
Sulfonylurea-Based Pesticide Derivatives
Example Compounds :
- Bensulfuron-Methyl (CAS: Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate)
- Primisulfuron-Methyl (CAS: Methyl 2-((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) .
| Property | Target Compound | Sulfonylurea Derivatives |
|---|---|---|
| Functional Groups | Ester, amide, chloro | Sulfonylurea, pyrimidine |
| Molecular Weight | 241.67 | ~400–450 |
| Applications | Undefined | Herbicides (ALS inhibitors) |
| Reactivity | Amide hydrolysis | Enzymatic target specificity |
Key Differences :
- Bioactivity : Sulfonylurea derivatives are designed for herbicidal activity via acetolactate synthase (ALS) inhibition , while the target compound lacks documented pesticidal properties.
- Structural Complexity : The sulfonylurea group introduces hydrogen-bonding capacity critical for target binding, absent in the simpler amide of the target compound.
Nitro- and Thiol-Substituted Benzoates
Example Compound :
- Methyl 2-((4-((3,4-Dichlorophenyl)Thio)-3-Nitrobenzyl)Amino)Benzoate (43d) .
| Property | Target Compound | Compound 43d |
|---|---|---|
| Substituents | Chloro, amide | Nitro, thioether, dichlorophenyl |
| Synthetic Yield | Not reported | 78% |
| Key Reactivity | Amide hydrolysis | Electrophilic aromatic substitution |
Key Differences :
- Synthetic Routes : Compound 43d forms via aromatic nucleophilic substitution with a thiol, while the target compound likely involves acylation.
- Electronic Effects : The nitro group in 43d enhances electrophilicity, enabling further functionalization, whereas the chloro group in the target compound primarily acts as a steric/electronic modulator.
Research Implications
The target compound’s simplicity and chlorinated acyl group make it a versatile intermediate for further derivatization, such as in peptide coupling or polymer synthesis. In contrast, triazine and sulfonylurea derivatives are optimized for specific applications (e.g., agrochemicals), highlighting how structural modifications dictate functional outcomes.
Biological Activity
Methyl 2-[(3-chloropropanoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its benzoate structure with a chloropropanoyl amino group. Its chemical formula is , and it features a methyl ester group, which often influences its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this structure have shown promising activity against various cancer cell lines:
- IC50 Values : Many derivatives have IC50 values ranging from nanomolar to micromolar concentrations, indicating potent antiproliferative effects. For example, one study noted that certain analogs displayed IC50 values as low as 0.36 µM against specific cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at various phases. For instance, one derivative was shown to arrest the cell cycle at the S phase and promote apoptosis through increased levels of cleaved caspases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated:
- Broad-Spectrum Activity : This compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Study on Anticancer Properties
A notable study focused on the effects of this compound derivatives on human gastric cancer cell lines (MKN-45 and BGC-823). The results indicated:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 0.42 | Induces apoptosis |
| Derivative B | 0.20 | Cell cycle arrest at G1 phase |
These findings suggest that structural modifications can enhance the anticancer efficacy of the base compound .
Antimicrobial Efficacy Study
Research assessing the antimicrobial activity of this compound revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
These results indicate a promising profile for this compound as a potential antimicrobial agent .
Q & A
Q. Q1: What are the critical steps for optimizing the synthesis of Methyl 2-[(3-chloropropanoyl)amino]benzoate to ensure high purity and yield?
Methodological Answer:
- Stepwise Functionalization : Use a multi-step approach similar to triazine derivatives (e.g., ), where intermediates are isolated and purified at each stage. For example:
- Acylation : React methyl 2-aminobenzoate with 3-chloropropanoyl chloride under basic conditions (e.g., DIPEA) to form the amide bond.
- Temperature Control : Maintain low temperatures (−35°C) during exothermic steps to minimize side reactions.
- Work-Up : Precipitate the product using a non-polar solvent (e.g., n-hexane) and recrystallize from CHCl3/hexane mixtures to remove unreacted starting materials .
- Purity Validation : Confirm reaction completion via TLC (Rf comparison) and characterize intermediates using H/C NMR (e.g., DMSO-d6 solvent for resolving NH protons) .
Advanced Structural Analysis
Q. Q2: How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling results for this compound?
Methodological Answer:
- Refinement Software : Use SHELXL for high-precision small-molecule refinement, ensuring proper treatment of thermal parameters and hydrogen bonding. Cross-validate with programs like OLEX2 to detect systematic errors .
- Packing Analysis : Employ Mercury’s Materials Module to compare experimental crystal packing with simulated models. Calculate packing similarity indices to identify deviations caused by solvent inclusion or twinning .
- DFT Corrections : Perform density functional theory (DFT) geometry optimizations (e.g., using Gaussian) and overlay results with X-ray structures in ORTEP-3 to assess conformational discrepancies .
Mechanistic and Application-Oriented Research
Q. Q3: What experimental strategies can elucidate the role of the 3-chloropropanoyl group in modulating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen substituents (e.g., F, Br) or chain lengths. Compare IC50 values against target enzymes (e.g., acetylcholinesterase) using kinetic assays.
- Crystallographic Profiling : Co-crystallize the compound with target proteins and solve structures via SHELXD/SHELXE pipelines to map binding interactions .
- Spectroscopic Probes : Use F NMR (if fluorinated analogs are synthesized) to monitor conformational changes in solution-phase interactions.
Analytical Challenges
Q. Q4: How can researchers address overlapping signals in 1^11H NMR spectra caused by the aromatic and amide protons?
Methodological Answer:
- Solvent Selection : Use deuterated DMSO to resolve NH protons via hydrogen-bonding shifts. For aromatic regions, switch to CDCl3 to reduce signal broadening .
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to assign coupled protons. For example, HSQC can correlate H signals with C shifts of the benzoate ring .
- Dynamic NMR : Conduct variable-temperature experiments to decouple exchange-broadened NH signals at higher temperatures (e.g., 80°C in DMSO-d6).
Data Interpretation and Validation
Q. Q5: What methods ensure reproducibility in crystallographic studies of this compound, especially when data quality is marginal?
Methodological Answer:
- Redundancy Checks : Collect multiple datasets (e.g., from different crystals) and merge using HKL-3000 to improve completeness and redundancy.
- Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to model twin domains and refine Flack parameters for absolute structure determination .
- Validation Tools : Use checkCIF (IUCr) to flag outliers in bond lengths/angles. Cross-reference with Mogul (Cambridge Structural Database) for steric strain analysis .
Environmental and Stability Studies
Q. Q6: What analytical workflows are recommended for studying the hydrolytic degradation of this compound under varying pH conditions?
Methodological Answer:
- Kinetic Profiling : Use HPLC-MS to monitor degradation products over time. Optimize gradients for separating benzoate derivatives (e.g., C18 column, acetonitrile/water mobile phase).
- pH-Dependent Stability : Conduct accelerated stability studies at pH 3–10 (buffer solutions) and identify degradation pathways (e.g., amide hydrolysis via LC-MS/MS).
- Computational Modeling : Predict hydrolysis intermediates using Gaussian’s solvation models (e.g., SMD) to simulate aqueous environments.
Advanced Computational Modeling
Q. Q7: How can researchers reconcile discrepancies between predicted (in silico) and observed (in vitro) solubility profiles?
Methodological Answer:
- Force Field Calibration : Use COSMO-RS (in Turbomole) with experimental solubility data to refine solvation parameters.
- Polymorph Screening : Perform crystal structure predictions (CSP) with PIXEL (in Mercury) to identify stable polymorphs with differing solubilities .
- Hansen Parameters : Measure Hansen solubility parameters experimentally (e.g., via turbidimetry) and compare with COSMOquick predictions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
